

In-Depth Technical Guide: Biological Activity of α -D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *α -D-Galactose pentaacetate*

Cat. No.: *B1276447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α -D-Galactose pentaacetate (Gal5Ac) is a peracetylated derivative of the monosaccharide D-galactose. The addition of five acetate groups to the galactose molecule increases its lipophilicity, potentially enhancing its ability to cross cell membranes. While research specifically focused on the biological activities of α -D-galactose pentaacetate is limited, existing studies and data on related acetylated monosaccharides suggest a range of potential pharmacological effects, including modulation of insulin secretion, and potential anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the currently known biological activities of α -D-galactose pentaacetate, detailed experimental protocols for its investigation, and hypothesized signaling pathways based on the activities of structurally related compounds.

Physicochemical Properties

Property	Value
IUPAC Name	(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Molecular Formula	C ₁₆ H ₂₂ O ₁₁
Molecular Weight	390.34 g/mol
Appearance	White crystalline powder [1]
CAS Number	4163-59-1 [1]

Known and Potential Biological Activities

Direct experimental evidence for the biological activities of α -D-galactose pentaacetate is sparse. However, preliminary studies and research on analogous compounds provide insights into its potential therapeutic applications.

Modulation of Insulin Secretion

A study has shown that α -D-galactose pentaacetate can inhibit leucine-induced insulin release in isolated rat pancreatic islets[\[2\]](#). This suggests a potential role for this compound in modulating glucose homeostasis. However, detailed quantitative data, such as IC₅₀ values, are not yet available.

Biological Activity	Model System	Observed Effect	Quantitative Data
Inhibition of Insulin Release	Isolated Rat Pancreatic Islets	Inhibition of leucine-induced insulin secretion [2]	Not Reported

Potential Anti-inflammatory Activity

While no direct studies have been published on the anti-inflammatory effects of α -D-galactose pentaacetate, the parent molecule, D-galactose, has been shown to induce an inflammatory response in various in vivo models[\[3\]](#)[\[4\]](#). It is hypothesized that acetylated derivatives may modulate these inflammatory pathways. Studies on other acetylated polysaccharides have

demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway[5].

Potential Anticancer and Apoptotic Activity

The anticancer potential of α -D-galactose pentaacetate has not been directly investigated. However, D-galactose has been shown to induce necroptotic cell death in neuroblastoma cell lines[6][7]. Furthermore, other acetylated monosaccharides have been reported to induce apoptosis in cancer cells[8][9][10]. This suggests that α -D-galactose pentaacetate may possess cytotoxic and pro-apoptotic properties that warrant further investigation.

Experimental Protocols

Synthesis of α -D-Galactose Pentaacetate

This protocol is adapted from a published method for the acetylation of galactose[11][12][13].

Materials:

- D-galactose
- Acetic anhydride
- Sodium acetate (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Deionized water
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Heating mantle

- Round bottom flask
- Separatory funnel

Procedure:

- In a round bottom flask, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride with stirring.
- Heat the solution to 70°C.
- Slowly add 10 g of dried D-galactose to the heated solution.
- Increase the temperature to 95°C and continue stirring for 18 hours.
- After 18 hours, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with deionized water (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude α-D-galactose pentaacetate can be purified by recrystallization from a suitable solvent such as ethanol.

Assessment of Anti-inflammatory Activity

3.2.1. Cell Culture and Treatment

- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for cytokine and Western blot analysis) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of α -D-galactose pentaacetate (e.g., 1, 10, 50, 100 μ M) for 1 hour.
- Stimulate the cells with 1 μ g/mL of lipopolysaccharide (LPS) for 24 hours.

3.2.2. Nitric Oxide (NO) Production Assay (Giess Test)

- After 24 hours of incubation, collect 50 μ L of the cell culture supernatant from each well of the 96-well plate.
- Add 50 μ L of Giess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
- Add 50 μ L of Giess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
- Incubate at room temperature for 10 minutes in the dark.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify NO concentration using a sodium nitrite standard curve.

3.2.3. Cytokine Measurement (ELISA)

- Collect the cell culture supernatant from the 6-well plates.
- Centrifuge to remove any cellular debris.
- Measure the concentration of pro-inflammatory cytokines such as TNF- α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Investigation of NF- κ B Signaling Pathway (Western Blot)

3.3.1. Protein Extraction

- After treatment, wash the cells in the 6-well plates with ice-cold PBS.

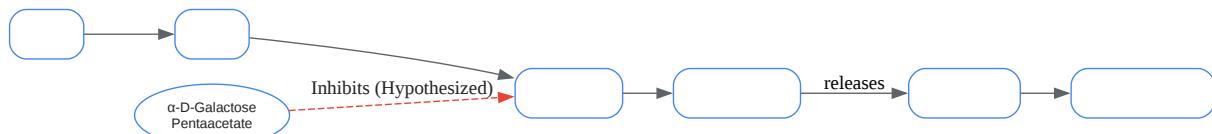
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total protein.

3.3.2. Western Blot Analysis

- Determine the protein concentration of each lysate using a BCA protein assay kit.
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-p65, p65, I κ B α , and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.

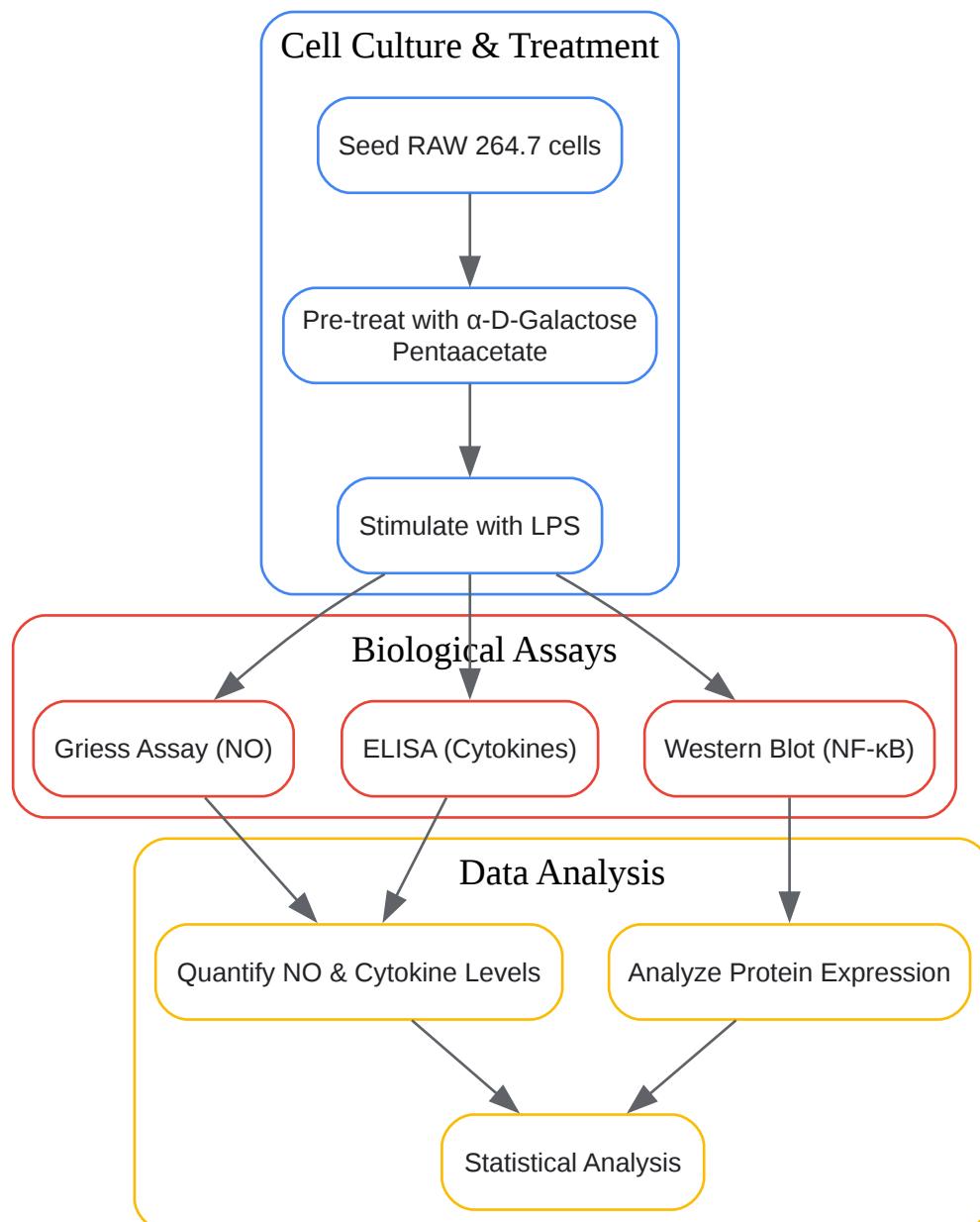
Apoptosis Assay (Annexin V-FITC/PI Staining)

3.4.1. Cell Treatment and Staining

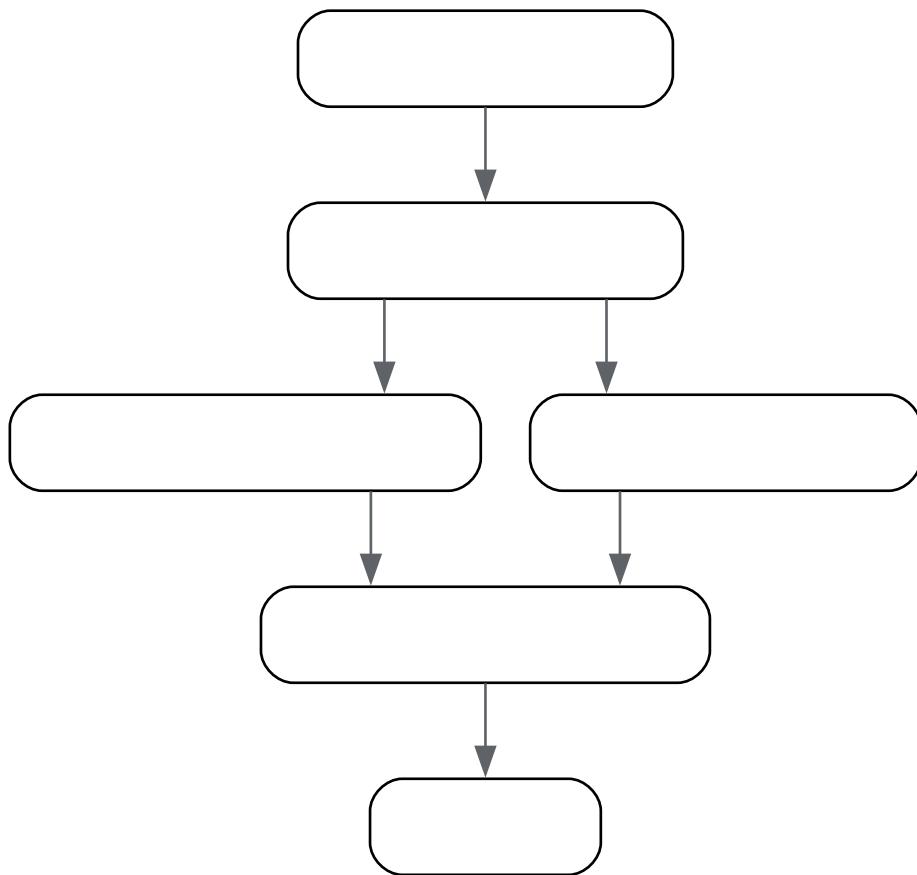

- Seed cancer cells (e.g., HeLa, HepG2) in 6-well plates and treat with various concentrations of α -D-galactose pentaacetate for 24 or 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.

3.4.2. Flow Cytometry Analysis


- Analyze the stained cells using a flow cytometer.
- Use FITC signal (FL1) to detect Annexin V-positive cells (apoptotic) and PI signal (FL2 or FL3) to detect necrotic cells.
- Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism of α -D-galactose pentaacetate.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing anti-inflammatory activity.

[Click to download full resolution via product page](#)

Caption: Strategy for characterizing biological activity.

Conclusion and Future Directions

α -D-Galactose pentaacetate is a molecule with underexplored therapeutic potential. Preliminary findings suggest a role in the modulation of insulin secretion. Based on the activities of related compounds, it is plausible that it may also possess anti-inflammatory and anticancer properties. The experimental protocols provided in this guide offer a framework for the systematic investigation of these potential activities. Future research should focus on generating robust quantitative data for its biological effects, elucidating the specific molecular mechanisms involved, and evaluating its efficacy and safety in preclinical *in vivo* models. Such studies will be crucial in determining the potential of α -D-galactose pentaacetate as a lead compound for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4163-59-1 , α -D-Galactose pentaacetate, CAS:4163-59-1 [chemsynlab.com]
- 2. Inhibition of insulin release by alpha- and beta-D-galactose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructo-oligosaccharide attenuates the production of pro-inflammatory cytokines and the activation of JNK/Jun pathway in the lungs of D-galactose-treated Balb/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benzochalcone derivative synchronously induces apoptosis and ferroptosis in pancreatic cancer cells [PeerJ] [peerj.com]
- 9. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. researchgate.net [researchgate.net]
- 13. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Biological Activity of α -D-Galactose Pentaacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276447#biological-activity-of-alpha-d-galactose-pentaacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com